(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid
Overview
Description
(S)-2-(3-((S)-5-Amino-1-carboxypentyl)ureido)pentanedioic Acid is a useful research compound. Its molecular formula is C12H21N3O7 and its molecular weight is 319.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Prostate Cancer Imaging and Therapy
Cancer Imaging and Targeting : This compound is used in developing inhibitors and imaging agents for Prostate-Specific Membrane Antigen (PSMA), which is overexpressed in prostate cancer. For instance, it's been utilized in creating boron-rich inhibitors for PSMA, aiding in prostate cancer diagnosis and potentially treatment (El-Zaria et al., 2014). Also, its derivatives have been evaluated for their role in single photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging of prostate cancer (Chen et al., 2008).
Radiohalogenated Derivatives for Imaging : Its derivatives, when radiohalogenated, are used as imaging agents for prostate cancer. They have shown promise in detecting prostate cancer with high specificity and could be beneficial in the development of new diagnostic tools for this disease (Chen et al., 2008).
Prostate Cancer Treatment and Imaging : This compound has been central in the development of PSMA-targeted PET imaging agents like [18F]DCFPyL for prostate cancer. These agents have shown significant potential in improving the diagnosis and staging of prostate cancer, potentially leading to better treatment strategies (Rousseau et al., 2019).
Fluorescent Imaging Agents for PSMA : Derivatives of this compound are being explored as fluorescent imaging agents targeting PSMA. These have shown potential in the selective imaging of PSMA+ tissues, which is crucial for detecting prostate cancer and could be useful for intraoperative guidance (Chen et al., 2009).
Future Directions
Properties
IUPAC Name |
(2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O7/c13-6-2-1-3-7(10(18)19)14-12(22)15-8(11(20)21)4-5-9(16)17/h7-8H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)(H2,14,15,22)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZASEPMMGWJWOV-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169363 | |
Record name | N-[[[(1S)-5-Amino-1-carboxypentyl]amino]carbonyl]-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901169363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025796-32-0 | |
Record name | N-[[[(1S)-5-Amino-1-carboxypentyl]amino]carbonyl]-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025796-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[[(1S)-5-Amino-1-carboxypentyl]amino]carbonyl]-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901169363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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